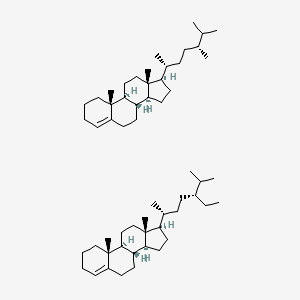

(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene

Description

(24R)-24-Methylcholest-4-ene (CAS: 79897-60-2) and (24R)-24-Ethylcholest-4-ene (CAS: 71609-17-1) are C-24 alkylated sterols distinguished by their stereochemistry at the C-24 position (24R configuration) and substituents (methyl or ethyl groups). These compounds are structurally derived from the cholestane skeleton, featuring a double bond at the C-4 position in the sterol nucleus. They are significant in natural product chemistry, particularly in marine organisms and fungi, where alkylated sterols often serve as biomarkers or bioactive metabolites .

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h10,20-22,24-27H,7-9,11-19H2,1-6H3;9,19-21,23-26H,7-8,10-18H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-;20-,21-,23+,24-,25+,26+,27+,28-/m11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQSNEPVQVGZHX-SWKPMNRDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703541 | |

| Record name | (24R)-Ergost-4-ene--stigmast-4-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71609-17-1 | |

| Record name | (24R)-Ergost-4-ene--stigmast-4-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene typically involves the modification of naturally occurring sterols such as stigmasterol or β-sitosterol. The synthetic route generally includes the following steps:

Oxidation: The starting sterol is oxidized to introduce a functional group at the 24th carbon.

Reduction: The oxidized intermediate is then reduced to form the desired (24R)-24-Methylcholest-4-ene or (24R)-24-ethylcholest-4-ene.

Purification: The final product is purified using chromatographic techniques to achieve the desired purity.

Industrial Production Methods

Industrial production of these compounds may involve large-scale extraction from plant sources followed by chemical modification. The process is optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert these compounds into different sterol derivatives.

Substitution: Substitution reactions can introduce new functional groups at specific positions on the sterol backbone.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted sterol derivatives, which can have different biological activities and applications.

Scientific Research Applications

(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene have several scientific research applications:

Chemistry: These compounds are used as intermediates in the synthesis of other sterol derivatives.

Biology: They are studied for their role in cell membrane structure and function.

Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.

Industry: These compounds are used in the production of pharmaceuticals, cosmetics, and dietary supplements.

Mechanism of Action

The mechanism of action of (24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene involves their interaction with cell membranes and specific molecular targets. These compounds can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. The pathways involved include:

Lipid Metabolism: These compounds can affect the synthesis and breakdown of lipids.

Signal Transduction: They can modulate signaling pathways by interacting with receptors and enzymes.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons with Similar Compounds

Stereochemical Differentiation at C-24

The 24R configuration in both compounds is critical for their biological and chemical identity. However, distinguishing 24R from 24S stereoisomers remains challenging. For example, computational studies on (24S,30S)-1 and (24R,30S)-1 revealed that the chemical shift of C-24 in (24S) (43.1 ppm) aligns closer to experimental data (35.0 ppm) than the (24R) isomer (48.4 ppm) . Despite this, methods like electronic circular dichroism (ECD) and specific rotation calculations often fail to conclusively differentiate 24R and 24S configurations .

Substituent Effects on Spectroscopic Properties

- Methyl vs. Ethyl Groups : The ethyl group in (24R)-24-Ethylcholest-4-ene introduces greater steric bulk compared to the methyl group in (24R)-24-Methylcholest-4-ene. This difference influences NMR chemical shifts, particularly for side-chain carbons (e.g., C-26 and C-28). For instance, in (24R)-24-Methylcholest-4-ene , the methyl groups H3-26 and H3-28 exhibit $ ^1H $-NMR signals at δ 0.86 and 0.92, respectively, correlating with $ ^{13}C $-NMR shifts at δ 18.5 and 15.8 .

- Double Bond Position : Compared to analogs like (24R)-ergosta-4,7,22-triene-3-one (cholest-4-ene with additional double bonds at C-7 and C-22), the absence of these double bonds in (24R)-24-Methylcholest-4-ene simplifies the $ ^1H $-NMR spectrum, reducing signal overlap in the side chain .

Comparison with Structurally Related Sterols

Table: Key Data for (24R)-24-Methylcholest-4-ene, (24R)-24-Ethylcholest-4-ene, and Analogues

Key Differences

- Bioactivity : While (24R)-24-Ethylcholest-4-ene derivatives like compound 8 (isolated from Aquilaria sinensis) lack reported bioactivity, analogs such as cholest-4-en-3-one (compound 7) exhibit inhibitory activity against PTP1B (IC₅₀: 1.6 μM), a target for type II diabetes .

- Synthetic Accessibility : (24R)-24-Ethylcholest-4-ene is more challenging to synthesize than its methyl counterpart due to the steric hindrance of the ethyl group. For comparison, 24(S)-ethyl-cholest-4-ene-3-one has a reported synthetic yield of 42% .

Biological Activity

(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene are sterol derivatives that play significant roles in biological systems, particularly in plants. These compounds are structurally related to cholesterol and are essential for various cellular processes, including membrane integrity, signaling pathways, and hormone biosynthesis.

Structural Characteristics

Both compounds are characterized by their unique structural configurations at the C-24 position, which influences their biological activity. The "24R" designation indicates the specific stereochemistry at this carbon atom. Below is a comparative table of their structural characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (24R)-24-Methylcholest-4-ene | Methyl group at C-24 | Precursor for brassinosteroids |

| (24R)-24-Ethylcholest-4-ene | Ethyl group at C-24 | Involved in plant growth regulation |

Biological Activity

The biological activities of these sterols primarily relate to their involvement in plant biology, particularly in the biosynthesis of brassinosteroids—hormones that regulate growth and development in plants. Mutations affecting the metabolic pathways involving these sterols can lead to defects in plant morphology and growth.

The mechanism of action for this compound involves several key processes:

- Lipid Metabolism : These compounds influence lipid synthesis and breakdown, impacting overall cellular lipid profiles.

- Signal Transduction : They modulate signaling pathways by interacting with membrane-bound receptors and enzymes, affecting cellular responses to environmental stimuli.

- Membrane Fluidity : Their incorporation into cell membranes alters fluidity, which can impact the function of membrane proteins and overall cell signaling.

Case Studies

Research has highlighted the significance of these compounds through various studies:

-

Arabidopsis det2 Mutant Studies :

- The Arabidopsis det2 mutant is defective in converting (24R)-24-methylcholest-4-en-3-one to (24R)-24-methyl-5α-cholestan-3-one, leading to an accumulation of precursors and resulting in impaired brassinosteroid biosynthesis. This study illustrates the critical role these sterols play in hormonal regulation within plants .

-

Cell Culture Studies :

- In cell culture experiments, both sterols have been shown to influence cellular processes such as cholesterol homeostasis and membrane dynamics. For instance, studies involving cultured Catharanthus roseus cells demonstrated that these sterols could modulate growth responses when applied exogenously .

- Biochemical Pathway Analysis :

Research Findings

Recent research findings emphasize the potential therapeutic applications of these compounds beyond plant biology:

- Antitumor Activity : Some studies have indicated that derivatives of sterols similar to (24R)-24-methylcholest-4-ene exhibit cytotoxic effects against cancer cell lines, suggesting a possible avenue for developing anticancer agents .

- Cholesterol Homeostasis : The interaction of these compounds with enzymes involved in cholesterol metabolism highlights their relevance in studying metabolic disorders related to cholesterol imbalance .

- Enzymatic Interactions : Research has shown that both compounds interact with various enzymes involved in steroid metabolism, influencing pathways critical for maintaining cellular health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.